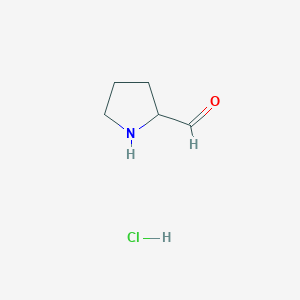
Pyrrolidine-2-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine-2-carbaldehyde hydrochloride: is a chemical compound that features a pyrrolidine ring with an aldehyde group at the second position and a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine derivatives . For instance, pyrrolidine can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield pyrrolidine-2-carbaldehyde, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and subsequent conversion to the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives.
Scientific Research Applications
Pyrrolidine-2-carbaldehyde hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which pyrrolidine-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparison with Similar Compounds
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxyl derivative of pyrrolidine with a hydroxyl group at the second position.
Uniqueness: Pyrrolidine-2-carbaldehyde hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of novel compounds with diverse biological activities .
Properties
Molecular Formula |
C5H10ClNO |
|---|---|
Molecular Weight |
135.59 g/mol |
IUPAC Name |
pyrrolidine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h4-6H,1-3H2;1H |
InChI Key |
MCPRMXYBWPXPFL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















